molecular formula C28H39N5O2 B2556665 N1-mesityl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 922039-32-5

N1-mesityl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No. B2556665
CAS RN: 922039-32-5
M. Wt: 477.653
InChI Key: QWDXWJBNVZVJMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-mesityl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C28H39N5O2 and its molecular weight is 477.653. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant and Neuroprotective Activities

Compounds similar to the target molecule, especially those with tetrahydroquinoline or piperazine moieties, have been explored for their anticonvulsant activities. For instance, new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, incorporating piperazine and tetrahydroquinoline fragments, showed significant anticonvulsant effects in preclinical models. These compounds displayed broad spectra of activity across different seizure models, suggesting potential applications in epilepsy treatment and neuroprotection (Kamiński et al., 2015).

Antibacterial and Antiviral Properties

Quinoline derivatives have been explored for their antimicrobial and antiviral properties. For example, temafloxacin hydrochloride, a potent antibacterial agent belonging to the 4-pyridone-3-carboxylic acid class, and its enantiomers showed substantial antimicrobial activity. This highlights the potential of quinoline and its derivatives in developing new antimicrobial agents for clinical use (Chu et al., 1991).

Cancer Research and Therapy

The antitumor activities of quinoline derivatives have been a subject of interest in cancer research. Compounds with a quinoline base structure have been investigated for their ability to target topoisomerase I, demonstrating potent cytotoxic activities against various cancer cell lines. This suggests that structurally related compounds could serve as a basis for developing new anticancer drugs (Ruchelman et al., 2004).

Neurodegenerative Diseases

The presence of tetrahydroisoquinoline and methyl-tetrahydroquinoline in human brains, especially in the context of Parkinson's disease, suggests that these compounds or their derivatives might play a role in neurodegenerative processes. Understanding the function and metabolism of these compounds could lead to insights into the mechanisms underlying neurodegenerative diseases and the development of therapeutic strategies (Niwa et al., 1987).

properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,4,6-trimethylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39N5O2/c1-19-15-20(2)26(21(3)16-19)30-28(35)27(34)29-18-25(33-13-11-31(4)12-14-33)23-8-9-24-22(17-23)7-6-10-32(24)5/h8-9,15-17,25H,6-7,10-14,18H2,1-5H3,(H,29,34)(H,30,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDXWJBNVZVJMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCN(CC4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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